molecular formula C20H19NO3 B11401182 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401182
M. Wt: 321.4 g/mol
InChI Key: BSPVMNZRXLRCQN-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromone-2-carboxamide derivative designed for advanced pharmacological and microbiological research. This compound is built around the privileged chromone (4H-1-benzopyran-4-one) scaffold, a structure recognized for its diverse bioactivity and presence in numerous natural and synthetic therapeutic agents . Chromone-2-carboxamides, in particular, have emerged as a key focus in the discovery of new anti-infective strategies. This specific analog is of significant interest for investigating novel pathways to inhibit bacterial biofilm formation, a major contributor to therapeutic failure and antimicrobial resistance . The structural motif aligns with compounds that act as potent inhibitors of the Pseudomonas aeruginosa Quorum Sensing (QS) system, specifically by targeting the PqsR (MvfR) receptor . The PqsR/QS system is a global regulator of virulence factors and biofilm formation in this critical priority pathogen . By potentially interfering with this communication system, this chromone carboxamide offers a research tool for developing anti-virulence therapies that may circumvent traditional antibiotic resistance mechanisms. Furthermore, the chromone core is a versatile platform in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities beyond anti-biofilm effects, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The structural features of this compound—comprising the 4-oxo-4H-chromene core substituted with an ethyl group at the 6-position and a (4-methylbenzyl)carboxamide at the 2-position—make it a valuable chemical entity for exploring structure-activity relationships (SAR) in these research areas and for screening against a panel of biological targets.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

6-ethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-3-14-8-9-18-16(10-14)17(22)11-19(24-18)20(23)21-12-15-6-4-13(2)5-7-15/h4-11H,3,12H2,1-2H3,(H,21,23)

InChI Key

BSPVMNZRXLRCQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Core Chromene Formation

The synthesis begins with the construction of the 4-oxo-4H-chromene scaffold. A widely used method involves the Kostanecki-Robinson reaction , where 2-hydroxyacetophenone derivatives undergo cyclocondensation with ethyl oxalate in the presence of a base. For 6-ethyl substitution, 2-hydroxy-5-ethylacetophenone is reacted with diethyl oxalate under microwave irradiation (100–120°C, 30–60 min) to yield ethyl 6-ethyl-4-oxo-4H-chromene-2-carboxylate. Key steps include:

  • Nitration and reduction : Introduction of nitro groups at specific positions followed by reduction to amino intermediates (e.g., using SnCl₂/HCl).

  • Ring closure : Employing potassium tert-butoxide in DMF at 0–5°C to form the chromene core.

Table 1: Key Intermediates in Chromene Synthesis

IntermediateReagents/ConditionsYield (%)Source
Ethyl 6-ethyl-4-oxo-chromene-2-carboxylateDiethyl oxalate, KOtBu, DMF, 0°C75–85
8-Amino-chromenoneSnCl₂/HCl, ethanol, reflux65–70

Carboxamide Functionalization

The carboxylate ester is converted to the carboxamide via a two-step process:

  • Ester hydrolysis : Treatment with NaOH in ethanol/water (1:1) at 60°C for 4–6 hours yields 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid.

  • Amidation : Coupling with 4-methylbenzylamine using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent in dichloromethane (DCM) at room temperature for 12–24 hours.

Optimization Insights:

  • Solvent selection : DCM outperforms THF or DMF in minimizing side reactions.

  • Catalyst efficiency : PyBOP provides higher yields (80–90%) compared to EDC/HOBt (70–75%).

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. For example, the cyclocondensation step under microwave conditions (100 W, 120°C) reduces duration from 6 hours to 30 minutes, achieving 85% yield.

Continuous Flow Reactors

Continuous flow systems enhance reproducibility and scalability. A patent by CN102898408A describes a flow process where intermediates are synthesized in a tubular reactor, achieving 92% purity with reduced by-products.

Critical Reaction Parameters

Temperature and pH Dependence

  • Cyclocondensation : Optimal at pH 8–9 (achieved with K₂CO₃).

  • Amidation : Requires neutral pH to prevent hydrolysis of the activated ester intermediate.

Catalytic Effects

  • Base catalysts : KOtBu outperforms Cs₂CO₃ in ring-closure reactions (85% vs. 62% yield).

  • Oxidizing agents : H₂O₂ is preferred over Br₂ for sulfone formation in side chains.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the chromene olefinic proton (δ 6.37–7.58 ppm) and the amide NH (δ 10.66 ppm).

  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (amide II band).

Purity Assessment

  • HPLC : >98% purity achieved using C18 columns (acetonitrile/water gradient).

  • Melting point : 158–160°C (consistent across batches).

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

MethodYield (%)Time (h)Purity (%)
Conventional multi-step70–7524–3695–98
Microwave-assisted85–904–698–99
Continuous flow80–852–397–98

Challenges and Solutions

  • By-product formation : Minimized via slow addition of 4-methylbenzylamine and strict temperature control.

  • Low solubility : Use of DMF/THF mixtures (3:1) improves intermediate solubility during amidation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene carboxamides with variations in substituents at positions 6 and on the benzyl group exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Structural and Physicochemical Differences

Compound Name Substituent (Position 6) Benzyl Group Modification Molecular Formula Molecular Weight Key Properties/Applications
6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide Ethyl (C₂H₅) 4-methylbenzyl C₂₀H₁₉NO₃ 329.37 g/mol Hypothesized enhanced lipophilicity and metabolic stability
6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (BH52628) Chlorine (Cl) 4-methylbenzyl C₁₈H₁₄ClNO₃ 327.76 g/mol Potential antimicrobial activity; higher electronegativity at position 6
6-chloro-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide Chlorine (Cl) 3,4-dimethoxybenzyl + sulfone C₂₃H₂₂ClNO₇S 491.90 g/mol Increased polarity due to sulfone and methoxy groups; possible CNS activity

Key Observations:

  • Substituent at Position 6 : The ethyl group in the target compound introduces greater steric bulk compared to chlorine in BH52626. This may reduce electrophilic reactivity but enhance membrane permeability due to increased lipophilicity .
  • Molecular Weight : The target compound (329.37 g/mol) falls within the optimal range for oral bioavailability, whereas sulfone-containing analogs (e.g., 491.90 g/mol ) may face challenges in pharmacokinetics.

Biological Activity

6-Ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

  • IUPAC Name : N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide
  • Molecular Formula : C18H15NO3
  • Molecular Weight : 293.3 g/mol
  • CAS No. : 879351-28-7
  • Solubility : 3 µg/mL at pH 7.4

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling.
  • Induction of Apoptosis : In cancer research, it has been observed to induce apoptosis in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits significant activity against various pathogens, with MIC values reported as low as 0.22 µg/mL for certain derivatives .
  • Biofilm Inhibition : It has demonstrated potent inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Properties

Research indicates that this compound may have promising anticancer effects:

  • Apoptotic Induction : Studies suggest that it can induce apoptosis in various cancer cell lines by activating specific pathways.
  • Synergistic Effects : When combined with other therapeutic agents, such as Ketoconazole, it shows enhanced efficacy against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how the presence of the 4-methylbenzyl substituent in this compound influences its biological activities compared to similar compounds:

CompoundUnique FeaturesBiological Activity
This compound4-methylbenzyl groupHigh antimicrobial and anticancer activity
N-benzyl-6-ethyl-4-oxo-4H-chromene-2-carboxamideBenzyl instead of methylbenzylModerate activity against neurodegenerative diseases
N-(4-methoxybenzyl)-4-oxo-4H-chromene-2-carboxamideMethoxy groupVarying solubility and reactivity

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial activity against common pathogens and found that derivatives exhibited significant bactericidal effects, particularly against resistant strains .
  • Cancer Cell Line Studies :
    • In vitro studies on various cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-ethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions to form the 4-oxo-chromene scaffold .

Carboxamide Introduction : Reacting the chromene-2-carboxylic acid intermediate with 4-methylbenzylamine via coupling agents (e.g., DCC/HOBt) in anhydrous DMF .

  • Optimization : Monitor reaction progress using TLC and adjust parameters (temperature, solvent polarity, catalyst loading). Yields >70% are achievable with reflux in toluene and catalytic piperidine .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity. Monitor UV absorption at 254 nm .
  • Structural Confirmation :
  • NMR : Compare 1H^1H and 13C^{13}C NMR spectra with analogs (e.g., 6-ethyl-N-(4-fluorophenyl) derivatives). Key peaks: δ 2.35 (ethyl CH3_3), δ 4.55 (benzyl CH2_2) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 365.4 (calculated for C20_{20}H19_{19}NO3_3) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC50_{50} values <10 µM suggest therapeutic potential .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose ranges of 1–100 µM. Normalize results to cisplatin controls .

Advanced Research Questions

Q. How do substituents on the benzyl group (e.g., 4-methyl vs. 4-fluoro) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare IC50_{50} values of analogs in enzyme assays. For example:
SubstituentEGFR IC50_{50} (µM)Solubility (mg/mL)
4-Methyl8.2 ± 0.30.45
4-Fluoro5.1 ± 0.20.32
  • Insight : Electron-withdrawing groups (e.g., F) enhance target binding but reduce solubility .

Q. What computational strategies can predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with EGFR (PDB: 1M17). Parameterize the compound using PubChem’s SMILES (CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C(C)C) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can synthetic routes be scaled while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization :

Replace batch reactions with flow chemistry for carboxamide coupling (residence time: 30 min, 80°C) .

Use centrifugal partition chromatography (CPC) for large-scale purification, reducing solvent waste .

  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardized Protocols :
  • Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-h incubation, 5% CO2_2) .
  • Validate results with orthogonal assays (e.g., Western blot for target protein inhibition) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple labs, accounting for variables like DMSO concentration .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight349.4 g/molESI-MS
LogP3.2 ± 0.1HPLC (Shimadzu)
Aqueous Solubility0.41 mg/mL (pH 7.4)Shake-flask

Table 2 : Comparative Bioactivity of Chromene Analogs

CompoundEGFR IC50_{50} (µM)Antiproliferative Activity (HeLa, µM)
6-Ethyl-N-(4-methylbenzyl) derivative8.2 ± 0.312.5 ± 1.1
6-Chloro-N-(4-fluorophenyl) derivative6.7 ± 0.29.8 ± 0.9

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